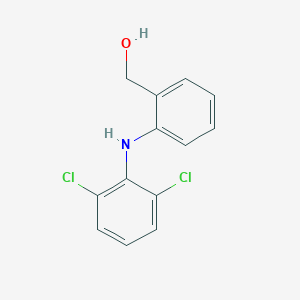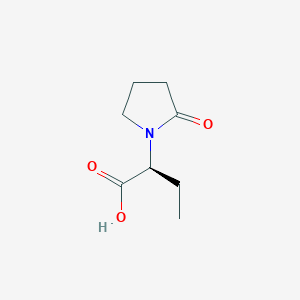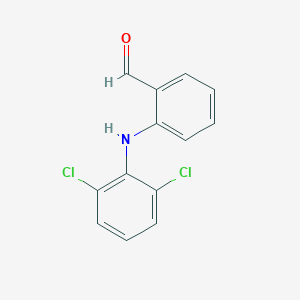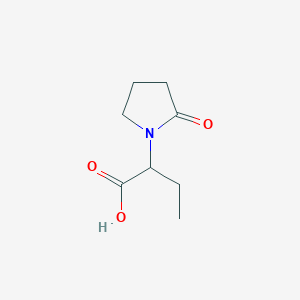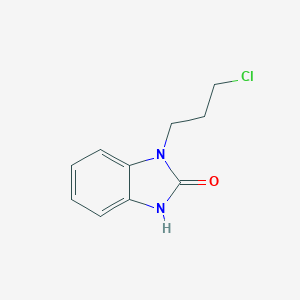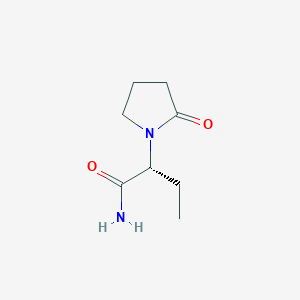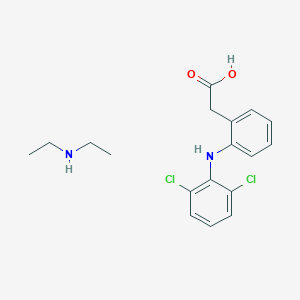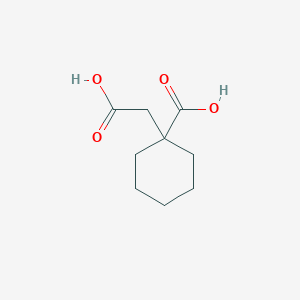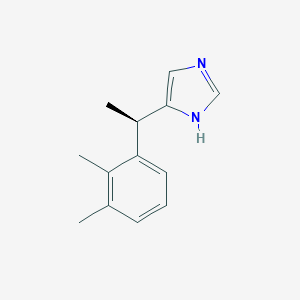
Levomedetomidine
Overview
Description
Levomedetomidine is the levorotary enantiomer of medetomidine, a compound known for its potent sedative and analgesic properties. Medetomidine is a racemic mixture consisting of two optical isomers: dexmedetomidine and this compound. While dexmedetomidine is widely recognized for its pharmacological effects as an alpha-2 adrenergic receptor agonist, this compound does not induce sedation or analgesia when administered alone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levomedetomidine typically involves the resolution of racemic medetomidine. One common method is the separation of the enantiomers via the formation of diastereoisomer salts. The resolved acid (S)-enantiomer is then used in the synthesis of dexmedetomidine, while the ®-enantiomer, this compound, is obtained as a byproduct .
Industrial Production Methods: Industrial production of this compound involves the use of chiral precursors and resolution-racemization-recycle synthesis strategies. This method ensures high yields and reduces chiral waste. The process includes the preparation of sulfur ylide from acid chloride and dimethylsulfoxonium methylide, followed by transformation into α-bromoketone and subsequent reactions to obtain the target product .
Chemical Reactions Analysis
Types of Reactions: Levomedetomidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Levomedetomidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on alpha-2 adrenergic receptors.
Medicine: Investigated for its potential to modulate the effects of dexmedetomidine-induced sedation and analgesia.
Industry: Utilized in the development of veterinary anesthetics and sedatives
Mechanism of Action
Levomedetomidine exerts its effects by binding to alpha-2 adrenergic receptors. Unlike dexmedetomidine, which induces sedation and analgesia, this compound modulates the effects of dexmedetomidine by reducing its sedative properties. This modulation occurs through the inhibition of norepinephrine release, which terminates the propagation of pain signals .
Comparison with Similar Compounds
Dexmedetomidine: The dextrorotary enantiomer of medetomidine, known for its potent sedative and analgesic effects.
Clonidine: Another alpha-2 adrenergic receptor agonist, but with lower selectivity compared to dexmedetomidine.
Propranolol: A beta-adrenergic receptor antagonist with different pharmacological effects.
Uniqueness: Levomedetomidine is unique in its ability to modulate the effects of dexmedetomidine without inducing sedation or analgesia on its own. This property makes it valuable in research settings where modulation of alpha-2 adrenergic receptor activity is required without the accompanying sedative effects .
Properties
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119717-21-4 | |
| Record name | Levomedetomidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


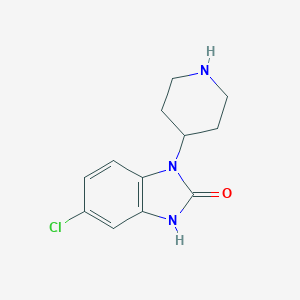
![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
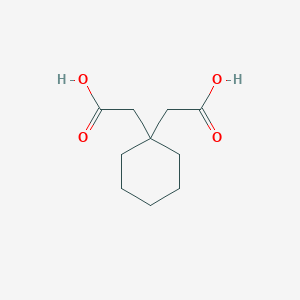

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
